1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea
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Overview
Description
1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The synthetic route typically includes:
Formation of the Pyrazole Intermediate: This step involves the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions to form the pyrazole ring.
Synthesis of the Furan Intermediate: The furan ring is synthesized through the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the pyrazole and furan intermediates with benzhydryl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes in the metabolic pathways of parasites, such as Leishmania and Plasmodium species. This inhibition disrupts the parasites’ ability to replicate and survive, leading to their eventual death .
Comparison with Similar Compounds
1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea can be compared with other pyrazole derivatives, such as:
1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]hydrazine: Similar in structure but with a hydrazine group instead of a urea group.
1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]amine: Contains an amine group instead of a urea group.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-27-20(14-15-25-27)21-13-12-19(29-21)16-24-23(28)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGMNMKBDJQMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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